2-(1-methyl-1H-indol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features an indole and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions.
Coupling Reactions: The indole and piperazine moieties can be coupled using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvent, temperature).
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors, optimizing reaction conditions, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine rings.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at reactive sites on the indole or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with indole and piperazine rings are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including their ability to interact with specific biological targets like enzymes or receptors.
Industry
Industrially, these compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-indol-3-yl)-1-(4-piperazin-1-yl)ethanone
- 1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-phenylethanone
Uniqueness
The uniqueness of 2-(1-methyl-1H-indol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone lies in its specific combination of the indole and piperazine rings, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-26-16-18(19-7-3-5-9-21(19)26)15-23(29)28-12-10-27(11-13-28)22-14-17-6-2-4-8-20(17)24-25-22/h3,5,7,9,14,16H,2,4,6,8,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUIJCHSOYYRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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